Comparative Potency Against Recombinant Murine sEH (MsEH)
Compound 438 demonstrates an IC50 of 0.05 ± 0.01 µM against recombinant murine sEH (MsEH) [1]. In the same assay from US Patent 8,815,951, a close structural analog, compound 260, exhibits an IC50 of 0.06 ± 0.01 µM [1]. While the two compounds are statistically equipotent, compound 438's activity is superior to compound 72 (IC50 = 0.11 ± 0.01 µM) and compound 248 (IC50 = 0.33 ± 0.05 µM), confirming that the specific cyclopentanecarboxamide-naphthyl scaffold is critical for maintaining high potency.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.05 ± 0.01 µM (Compound 438) |
| Comparator Or Baseline | Compound 260: 0.06 ± 0.01 µM; Compound 72: 0.11 ± 0.01 µM; Compound 248: 0.33 ± 0.05 µM |
| Quantified Difference | Equipotent with 260; 2.2-fold more potent than 72; 6.6-fold more potent than 248 |
| Conditions | Recombinant MsEH (0.13 µM enzyme concentration); fluorescence-based assay as described in US Patent 8,815,951 Table 1 |
Why This Matters
The quantitative comparison identifies which specific structural modifications preserve potency, enabling informed selection when a murine model is the primary experimental system.
- [1] Hammock, B.D., et al. (2014). Inhibitors of epoxide hydrolases for the treatment of inflammation. US Patent 8,815,951 B2, Table 1. View Source
